molecular formula C17H19NO2 B240940 N-cyclohexyl-N-phenylfuran-3-carboxamide

N-cyclohexyl-N-phenylfuran-3-carboxamide

Cat. No.: B240940
M. Wt: 269.34 g/mol
InChI Key: BWVJCUAWLNOFAC-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-phenylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-cyclohexyl-N-phenylfuran-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves amide coupling between furan-3-carboxylic acid derivatives and substituted amines. Key steps include:

  • Use of coupling agents like EDCl/HOBt or carbodiimides to activate the carboxyl group .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (room temperature to 80°C) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Data Table :
MethodCatalyst/SolventYield (%)Purity (%)Reference
Amide CouplingEDCl/HOBt, DMF7895
One-Pot SynthesisDCC, THF6590

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Confirm cyclohexyl and phenyl substituents via 1H^1H-NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and 13C^{13}C-NMR (carbonyl signal at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 314.15) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 2B for irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (H335: respiratory irritation risk) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC50_{50} values .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR inhibition) .
    • Data Table :
Assay TypeTargetResult (IC50_{50}/MIC)Reference
MTT AssayMCF-7 cells15.2 μM
AntimicrobialE. coli10.5 μg/mL

Q. How do computational models predict the pharmacokinetic properties of this compound?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (2.8), solubility (LogS = -4.2), and bioavailability (Lipinski’s rule compliance) .
  • Molecular Docking : Simulate binding affinity to targets (e.g., COX-2 or β-amyloid) using AutoDock Vina .
    • Key Insight : The cyclohexyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. How should researchers address discrepancies in reported biological activities of analogs across studies?

  • Methodology :

  • Purity Validation : Re-test compounds with HPLC to rule out impurities (e.g., 95% vs. 98% purity impacts IC50_{50}) .
  • Assay Standardization : Use identical cell lines and protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on furan improve antimicrobial activity) .

Q. Methodological Challenges

Q. What strategies optimize the solubility of this compound in aqueous buffers?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .
  • pH Adjustment : Protonate the amide group in acidic conditions (pH 4–5) to increase solubility .

Q. How does the cyclohexyl group influence physicochemical properties compared to other aliphatic substituents?

  • Comparative Analysis :

  • LogP : Cyclohexyl (LogP 3.1) vs. methyl (LogP 2.3) increases membrane permeability .
  • Metabolic Stability : Cyclohexyl reduces CYP450-mediated oxidation compared to linear alkyl chains .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-cyclohexyl-N-phenylfuran-3-carboxamide

InChI

InChI=1S/C17H19NO2/c19-17(14-11-12-20-13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2

InChI Key

BWVJCUAWLNOFAC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=COC=C3

Origin of Product

United States

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